3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide
Overview
Description
3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide: is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, a dichlorobenzamide moiety, and an anilino-oxopropyl-thio linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The anilino-oxopropyl-thio linkage is then introduced via a nucleophilic substitution reaction, followed by the attachment of the dichlorobenzamide moiety through an amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the anilino or dichlorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-({5-[(3-anilino-3-oxopropyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide
- **N-{5-[(3-anilino-3-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide
Uniqueness
Compared to similar compounds, 3,4-dichloro-N-[(4-methyl-5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[5-(3-anilino-3-oxopropyl)sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-3,4-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5O2S/c1-27-17(12-23-19(29)13-7-8-15(21)16(22)11-13)25-26-20(27)30-10-9-18(28)24-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,29)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCKVDDIBPXQIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCC(=O)NC2=CC=CC=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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